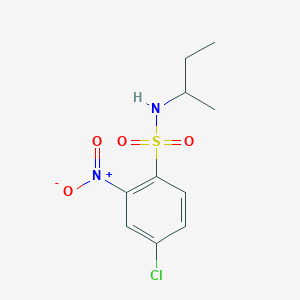![molecular formula C10H9BrN2S B14897431 2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 2-bromoallyl thiol. One common method includes the use of a copper-catalyzed multicomponent reaction, which provides high yields and is efficient . The reaction conditions often involve the use of solvents like acetone or DMF, and the reaction is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer applications, it may inhibit specific enzymes or pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
- 2-(2-Pyridyl)benzimidazole
- 2-Chlorobenzimidazole
- 2-Bromobenzimidazole
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties . For example, 2-(2-Pyridyl)benzimidazole has shown higher inhibition efficiency in corrosion studies compared to 2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole .
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9BrN2S/c1-7(11)6-14-10-12-8-4-2-3-5-9(8)13-10/h2-5H,1,6H2,(H,12,13) |
InChI Key |
ROKSCQXJOKXPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=NC2=CC=CC=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14897350.png)



![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)

![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)




![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)

